molecular formula C₁₂H₅D₄F₃N₂O₂ B1140442 (Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide CAS No. 1185240-22-5

(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide

Cat. No. B1140442
CAS RN: 1185240-22-5
M. Wt: 274.23
InChI Key:
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Description

(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₅D₄F₃N₂O₂ and its molecular weight is 274.23. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Molecular Interactions

  • Compounds structurally related to (Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide, like 1-cyano-2-hydroxy-N-[4-(methylsulfonyl)phenyl]but-2-enamide and others, have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK). Their molecular structures exhibit similar hydrogen-bonding networks and crystal packing, providing insight into their potential mechanisms of action and interactions at the molecular level (Ghosh et al., 2000).

Crystal Structure and Binding Properties

  • Analog compounds of this compound, such as various cyano-3-hydroxybut-2-enamides, display significant molecular similarity. These molecules are approximately planar, which may be crucial for binding to specific biological targets like the epidermal growth factor receptor (EGFR). The intramolecular hydrogen bond observed in these compounds stabilizes their planar conformation, potentially enhancing their biological efficacy (Ghosh et al., 1999).

Solvent-Dependent Structural Variability

  • A study focusing on 3-Hydroxy-2-cyanoalk-2-enamides, which are chemically similar to the compound , highlights the solvent-dependent structural variability of these molecules. Their conformations vary significantly in different solvents, affecting their chemical behavior and potentially their biological activities (Papageorgiou et al., 1998).

Enantioseparation and Analytical Methods

  • Research on compounds like this compound involves developing chromatographic methods for enantioseparation. Such methods are crucial for analyzing the stereochemistry of these compounds, which can significantly impact their biological activity and potential therapeutic applications (Török et al., 2005).

Chemical Synthesis and Structural Transformations

  • Syntheses focusing on similar chemical structures demonstrate various chemical reactions and transformations that these compounds can undergo. Understanding these chemical pathways is crucial for developing new pharmaceuticals or chemical tools based on the core structure of this compound (Yokoyama et al., 1985).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . In their 2021 review, Tsukamoto and Nakamura guide the readers through the different synthetic methods for introducing TFMP groups within the structures of other molecules . The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Whether TFMP intermediates are manufactured using the direct fluorination method or the building-block method, depends largely on the identity of the desired target compound .

properties

IUPAC Name

(Z)-2-cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7-/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNUDOFZCWSZMS-KXFGXCNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])NC(=O)/C(=C(/C)\O)/C#N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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